molecular formula C28H39N7O9 B1679578 Rotigaptide CAS No. 355151-12-1

Rotigaptide

Cat. No.: B1679578
CAS No.: 355151-12-1
M. Wt: 617.7 g/mol
InChI Key: GFJRASPBQLDRRY-TWTQBQJDSA-N
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Mechanism of Action

Target of Action

Rotigaptide, also known as ZP-123, primarily targets connexins , specifically connexin 43 (Cx43) . Connexins are proteins that form gap junctions in cardiac muscle cells. These gap junctions are responsible for conducting electrical impulses between cells in the heart to maintain normal rhythm .

Mode of Action

It is believed to exert its effects on cardiomyocyte gap junctions throughphosphorylation events . Each gap junction is composed of a series of connexons close to each other. Each connexon is made up of 6 functional units (connexins) that associate together to form a channel between adjacent cells . This compound acts at connexins, preferentially to Cx43. Treatment with this compound has been shown to activate various protein kinase C (PKC) isoforms to cause the phosphorylation of Cx43, which aids in the proper function of the connexon .

Biochemical Pathways

This compound is involved in the modulation of the gap junction intercellular conductance in cardiac muscle cells . By preventing the dephosphorylation and thereby uncoupling of Cx43, it increases intercellular conductance . This modulation of gap junctions is a promising and novel mechanism of action for the treatment of cardiovascular disorders .

Pharmacokinetics

It is known that this compound is a peptide analog , which suggests that it may be subject to proteolytic degradation and renal excretion, common pathways for peptide drugs.

Result of Action

This compound has been shown to reduce the dispersion and beat-to-beat variability of action potential duration (APD) and improve slowed conduction . This can defer the onset of arrhythmogenic spatially discordant alternans (SDA) by dynamic pacing and elevate the pacing threshold of ventricular fibrillation (VF) during therapeutic hypothermia . The effect of this compound on therapeutic hypothermia-enhanced vf inducibility was statistically insignificant .

Action Environment

The effectiveness of this compound can be influenced by environmental factors such as temperature. For instance, during therapeutic hypothermia, this compound was found to improve action potential duration dispersion and beat-to-beat variability and conduction disturbance . These beneficial electrophysiological effects were unable to significantly suppress therapeutic hypothermia-enhanced vf inducibility .

Biochemical Analysis

Biochemical Properties

Rotigaptide interacts with connexins, preferentially connexin 43 (Cx43) . It has been shown to activate various protein kinase C (PKC) isoforms to cause the phosphorylation of Cx43, which aids in the proper function of the connexon .

Cellular Effects

This compound has been shown to have a positive effect on cell-to-cell communication during physiological conditions and conditions with metabolic stress . It has also been shown to reduce cytokine-induced apoptosis in human islets .

Molecular Mechanism

The exact mechanism of action of this compound is not completely understood. It is believed to exert its effects on cardiomyocyte gap junctions through phosphorylation events . Each gap junction is composed of a series of connexons close to each other. Each connexon is made up of 6 functional units (connexins) that associate together to form a channel between adjacent cells .

Temporal Effects in Laboratory Settings

This compound has been shown to produce a small increase in cell-to-cell coupling during physiological conditions and a larger increase during conditions with metabolic stress . It has also been shown to prevent the loss of Cx43 protein expression in neonatal cardiomyocytes .

Dosage Effects in Animal Models

In animal models, this compound has been shown to prevent ovariectomy-induced bone loss . In another study, it was found that this compound treatment in mice and rats did not result in toxicity in either species .

Metabolic Pathways

It is known that it interacts with connexins, specifically connexin 43 (Cx43), and influences their phosphorylation state .

Subcellular Localization

Given its interaction with connexins, it is likely localized at the cell membrane where these proteins are typically found .

Properties

IUPAC Name

(2R,4S)-1-[(2R)-1-[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]-N-[2-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]-4-hydroxypyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39N7O9/c1-15(25(41)30-12-23(29)39)32-24(40)13-31-26(42)22-11-19(38)14-35(22)28(44)21-4-3-9-34(21)27(43)20(33-16(2)36)10-17-5-7-18(37)8-6-17/h5-8,15,19-22,37-38H,3-4,9-14H2,1-2H3,(H2,29,39)(H,30,41)(H,31,42)(H,32,40)(H,33,36)/t15-,19+,20-,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJRASPBQLDRRY-TWTQBQJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)N)NC(=O)CNC(=O)C1CC(CN1C(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H]1C[C@@H](CN1C(=O)[C@H]2CCCN2C(=O)[C@@H](CC3=CC=C(C=C3)O)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39N7O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355151-12-1
Record name Rotigaptide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0355151121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rotigaptide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13067
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ROTIGAPTIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFA1W6KO7N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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